

Application Notes and Protocols for Pivalanilide Derivatives with Enhanced Biological Activity

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Compound of Interest

Compound Name:	2,2-Dimethyl-N-phenylpropanamide
Cat. No.:	B372301

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These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for the evaluation of pivalanilide derivatives. While specific biological data for a broad range of pivalanilide derivatives is still emerging, this document leverages data from structurally related compounds and known mechanisms of action to guide research and development efforts.

Introduction

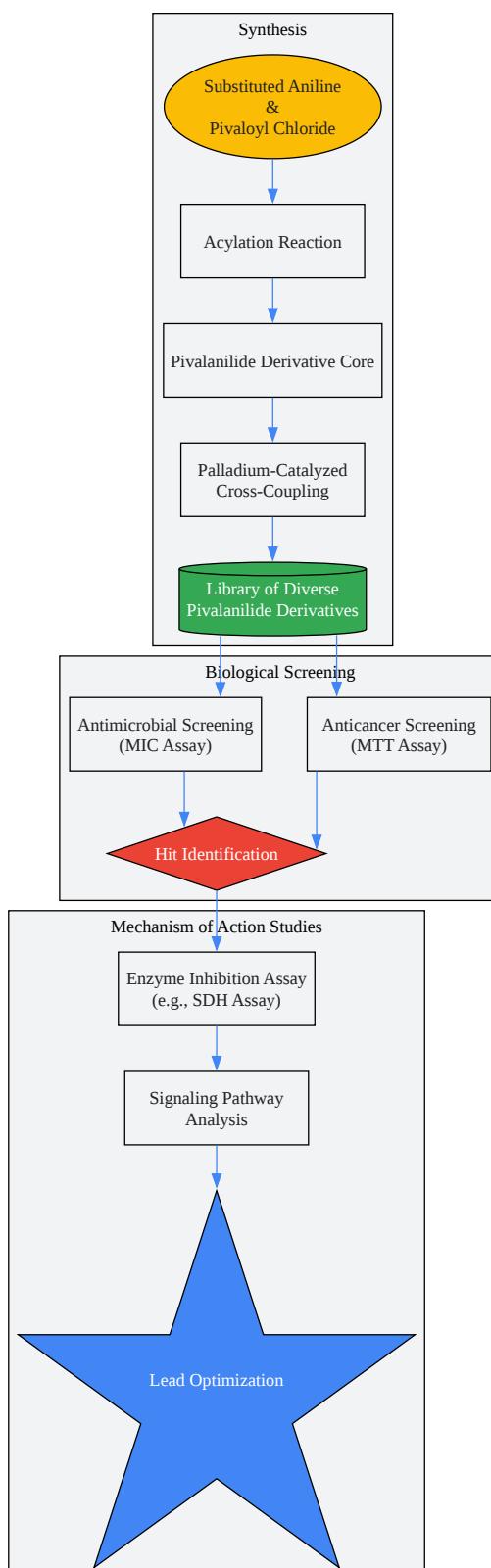
Pivalanilide, characterized by a bulky tert-butyl group attached to an anilide scaffold, serves as a versatile starting point for the development of novel bioactive compounds.^[1] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. A key potential mechanism of action for this class of compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.^{[1][2][3][4]} Inhibition of SDH can disrupt cellular respiration and energy production, leading to cell death, particularly in fungal pathogens and cancer cells.

Synthesis of Pivalanilide Derivatives

The synthesis of pivalanilide derivatives can be achieved through several established chemical routes. The most direct method involves the acylation of a substituted aniline with pivaloyl

chloride.^[1] Further diversification can be achieved through palladium-catalyzed cross-coupling reactions to introduce various substituents onto the aromatic rings.

A general workflow for the synthesis and subsequent biological evaluation is outlined below:



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Fig. 1: General workflow for synthesis and biological evaluation.

Data Presentation: Biological Activity of Structurally Related Compounds

Due to limited publicly available data specifically for a wide range of pivalanilide derivatives, the following tables summarize the biological activities of structurally related carboxamide and pyrazole derivatives that are known to target succinate dehydrogenase or exhibit significant antimicrobial and anticancer effects. These data can serve as a benchmark for screening new pivalanilide analogues.

Table 1: Antifungal Activity of Succinate Dehydrogenase Inhibitors (SDHIs)

Compound ID	Chemical Class	Target Organism	MIC (μ g/mL)	Reference
3f	Pyridine Carboxamide	Botrytis cinerea	-	[5]
3g	Pyridine Carboxamide	C. ambiens	-	[5]
7	Pyrazole-4-carboxamide	Rhizoctonia solani	0.034 (EC50)	[6]
12	Pyrazole-4-carboxamide	Rhizoctonia solani	0.021 (EC50)	[6]
5i	SDHI Derivative	Sclerotinia sclerotiorum	0.73 (EC50)	[7]
5p	SDHI Derivative	Rhizoctonia cerealis	6.48 (EC50)	[7]
4s	Azole Derivative	Candida albicans SC5314	0.53 (MIC50)	[8]
6a	Dihydrobenzo[e]pyridine	Cryptococcus neoformans 2807	19	[9]
6b	Dihydrobenzo[e]pyridine	Candida auris PUJ-HUSI 537	75	[9]

Table 2: Anticancer Activity of Various Heterocyclic Compounds

Compound ID	Chemical Class	Cell Line	IC50 (μM)	Reference
16	p-Mentane Derivative	OVCAR-8 (Ovarian)	< 4.0	[10]
16	p-Mentane Derivative	HCT-116 (Colon)	< 4.0	[10]
16	p-Mentane Derivative	SF-295 (Glioblastoma)	< 4.0	[10]
4e	Bispidine Derivative	HepG2 (Liver)	~12.5 (estimated)	[11]
4c	Bispidine Derivative	HepG2 (Liver)	~25 (estimated)	[11]
3b	Azatetracyclic Derivative	SK-MEL-28 (Melanoma)	< 10	[12]
5a	Azatetracyclic Derivative	COLO 205 (Colon)	< 10	[12]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of pivalanilide derivatives on cancer cell lines.[13][14][15][16][17]

Materials:

- Human cancer cell lines (e.g., MCF-7, A549, HCT116)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the pivalanilide derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
- MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of pivalanilide derivatives against various microbial strains.[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Bacterial or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Pivalanilide derivatives dissolved in a suitable solvent (e.g., DMSO)
- Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Compound Dilution: Prepare a two-fold serial dilution of the pivalanilide derivatives in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 μ L.
- Inoculation: Add 100 μ L of the prepared inoculum to each well, resulting in a final volume of 200 μ L.
- Controls: Include a growth control (broth and inoculum without compound), a sterility control (broth only), and a positive control with a known antibiotic/antifungal.
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Succinate Dehydrogenase (SDH) Activity

This protocol is for assessing the inhibitory effect of pivalanilide derivatives on SDH activity.[\[22\]](#) [\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

- Isolated mitochondria or cell/tissue homogenate as a source of SDH
- SDH Assay Buffer (e.g., phosphate buffer, pH 7.4)
- Sodium succinate (substrate)
- Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride - INT)
- Pivalanilide derivatives
- Spectrophotometer

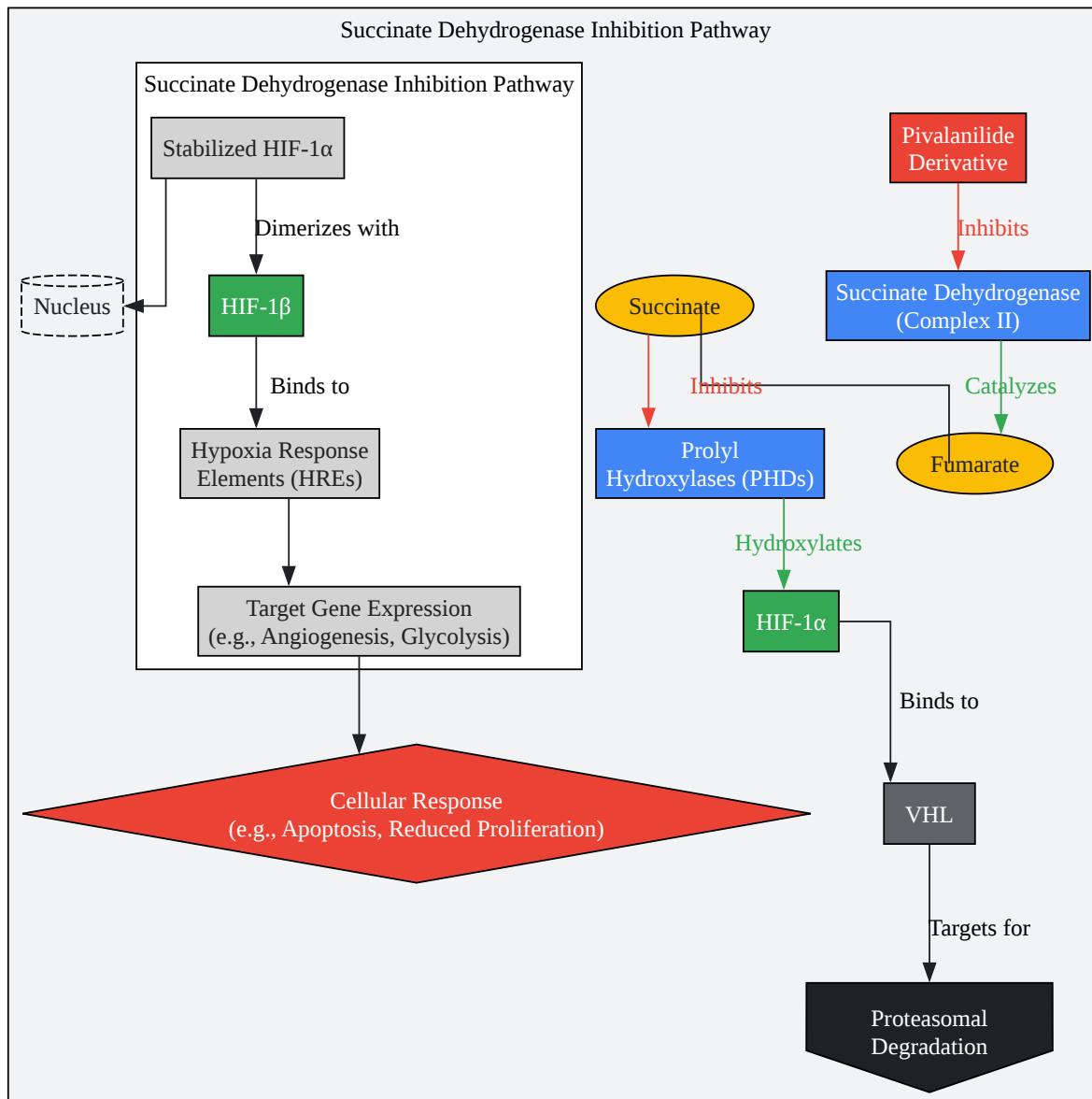
Procedure:

- Enzyme Preparation: Prepare the enzyme sample (e.g., mitochondrial fraction) in ice-cold assay buffer.
- Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, sodium succinate, and the electron acceptor dye.
- Inhibitor Addition: Add the pivalanilide derivative at various concentrations to the reaction mixture and pre-incubate for a short period.
- Reaction Initiation: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

- Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction or 495 nm for formazan formation from INT).
- Data Analysis: Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC₅₀ value of the compound for SDH inhibition.

Signaling Pathway

Inhibition of succinate dehydrogenase by pivalanilide derivatives can lead to the accumulation of succinate.^{[26][27]} Elevated succinate levels can have profound effects on cellular signaling, primarily through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α).^{[26][27]}

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